molecular formula C8H13N5O2 B12357095 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine

Katalognummer: B12357095
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: IDPIEIPNFFNUOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is a heterocyclic compound that contains a quinazoline core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine typically involves multicomponent reactions. One common method involves the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium. This reaction is performed in acetic acid, leading to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of protic acids in synthesis can be applied to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H13N5O2

Molekulargewicht

211.22 g/mol

IUPAC-Name

6-nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h4-6H,1-3H2,(H4,9,10,11,12)

InChI-Schlüssel

IDPIEIPNFFNUOX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1[N+](=O)[O-])C(=NC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.